molecular formula C10H8BrN3 B14840211 N-(6-Bromopyridin-3-YL)pyridin-2-amine

N-(6-Bromopyridin-3-YL)pyridin-2-amine

Cat. No.: B14840211
M. Wt: 250.09 g/mol
InChI Key: YRADNWSMVQQXGX-UHFFFAOYSA-N
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Description

6-Bromo-N-(pyridin-2-yl)pyridin-3-amine is a heterocyclic compound that contains a bromine atom and two pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom and the pyridine rings makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(pyridin-2-yl)pyridin-3-amine typically involves the reaction of 2-aminopyridine with a brominated pyridine derivative. One common method is the reaction of 2-aminopyridine with 3-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 6-Bromo-N-(pyridin-2-yl)pyridin-3-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(pyridin-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The pyridine rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction to form new carbon-carbon bonds.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the pyridine rings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

6-Bromo-N-(pyridin-2-yl)pyridin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It can be used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(pyridin-2-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the pyridine rings allows for specific interactions with these targets, leading to the modulation of their activity. The exact pathways involved can vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-bromopyridine: A related compound with similar structural features but different reactivity and applications.

    3-Bromoimidazo[1,2-a]pyridine: Another compound with a bromine atom and a pyridine ring, used in different synthetic and medicinal applications.

    N-(Pyridin-2-yl)amides: Compounds with similar pyridine-based structures but different functional groups.

Uniqueness

6-Bromo-N-(pyridin-2-yl)pyridin-3-amine is unique due to the presence of two pyridine rings and a bromine atom, which confer specific reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

6-bromo-N-pyridin-2-ylpyridin-3-amine

InChI

InChI=1S/C10H8BrN3/c11-9-5-4-8(7-13-9)14-10-3-1-2-6-12-10/h1-7H,(H,12,14)

InChI Key

YRADNWSMVQQXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CN=C(C=C2)Br

Origin of Product

United States

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